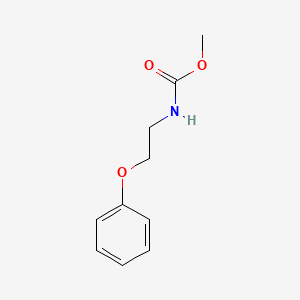

methyl N-(2-phenoxyethyl)carbamate

説明

Methyl N-(2-phenoxyethyl)carbamate is a carbamate derivative characterized by a phenoxyethyl group attached to the carbamate nitrogen. Carbamates are widely studied for their diverse applications, ranging from pharmaceuticals to agrochemicals, due to their structural versatility and bioactivity. Carbamates typically exhibit moderate stability and reactivity, influenced by substituents on the nitrogen and oxygen atoms .

特性

分子式 |

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC名 |

methyl N-(2-phenoxyethyl)carbamate |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)11-7-8-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |

InChIキー |

QGWBBVXNCSOMTD-UHFFFAOYSA-N |

正規SMILES |

COC(=O)NCCOC1=CC=CC=C1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Carbamoylation: One common method involves the reaction of methyl carbamate with 2-phenoxyethanol in the presence of a catalyst.

Phosgene-Free Synthesis: Another environmentally friendly method involves the reaction of 2-phenoxyethanol with dimethyl carbonate in the presence of a catalyst such as iron-chrome (TZC-3/1) at elevated temperatures.

Industrial Production Methods: Industrial production often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts in these systems helps in achieving high selectivity and conversion rates .

化学反応の分析

科学研究への応用

化学: N-(2-フェノキシエチル)メチルカルバメートは、その安定性と穏やかな条件での除去のしやすさから、ペプチド合成におけるアミンの保護基として使用されます.

生物学: 生物学的研究において、この化合物は、酵素阻害剤や受容体モジュレーターなどのさまざまな生物活性分子の合成に使用されます.

医学: N-(2-フェノキシエチル)メチルカルバメートを含むカルバメートは、創薬における潜在的な可能性が検討されています。 それらは、治療薬の安定性とバイオアベイラビリティを高めるために使用されます.

産業: この化合物は、産業部門で、殺虫剤、殺菌剤、除草剤の製造に使用されています。

科学的研究の応用

Chemistry: Methyl N-(2-phenoxyethyl)carbamate is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions .

Biology: In biological research, this compound is utilized in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators .

Medicine: Carbamates, including methyl N-(2-phenoxyethyl)carbamate, are explored for their potential in drug design. They are used to enhance the stability and bioavailability of therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of pesticides, fungicides, and herbicides.

作用機序

類似化合物の比較

類似化合物:

メチルカルバメート: 生物学的な用途では特異性が低いですが、安定性に似た、より単純なカルバメートです。

フェニルカルバメート: フェニル基を有する別のカルバメートで、生物学的標的との相互作用プロファイルが異なります。

エチルカルバメート: 工業的な用途で知られていますが、N-(2-フェノキシエチル)メチルカルバメートとは異なる物理的性質を持っています。

独自性: N-(2-フェノキシエチル)メチルカルバメートは、生物学的標的との特定の相互作用能力により、医薬品および生化学的な用途に適しており、際立っています。 安定な水素結合を形成する能力と立体配座的な制限により、創薬と合成において独自の利点があります.

類似化合物との比較

Comparison with Structurally Similar Carbamate Compounds

Structural Analogues and Substituent Effects

Key structural variations among carbamates include:

- Alkyl vs. Aryl Substituents: Methyl N-(2-phenoxyethyl)carbamate features a phenoxyethyl group, combining aromatic and ether functionalities.

- Chain Length and Functional Groups: Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) shares a phenoxy-substituted ethyl chain but uses an ethyl carbamate group instead of methyl. This modification may enhance lipophilicity and pesticidal activity, as fenoxycarb is a known insect growth regulator .

Physical and Spectral Properties

Data from analogs suggest:

- Melting Points: Carbamates with nitro or halogen substituents (e.g., 5-((2-aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) exhibit higher melting points (206–208 °C) due to increased molecular rigidity and intermolecular interactions. Methyl N-(2-phenoxyethyl)carbamate, with a flexible phenoxyethyl group, likely has a lower melting point .

- Spectroscopic Data : ¹H NMR spectra of similar compounds (e.g., substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates) show characteristic peaks for aromatic protons (δ 6.8–7.5 ppm) and carbamate NH/CH₂ groups (δ 3.0–5.0 ppm) .

Comparative Data Table

Key Research Findings

- Synthetic Routes: Carbamates are commonly synthesized via reactions between amines and chloroformates. For example, substituted phenyl chlorocarbonates react with hydroxybenzyl-N-methylamines to yield N-methylcarbamates . Methyl N-(2-phenoxyethyl)carbamate could be synthesized similarly using 2-phenoxyethylamine and methyl chloroformate.

- Thermal Stability: Studies on carbamate/carbonate derivatives of methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl]benzoate reveal that substituents like pyridine rings enhance thermal stability, suggesting that aromatic groups in methyl N-(2-phenoxyethyl)carbamate may similarly influence decomposition kinetics .

- Biological Activity: The phenoxyethyl group may enhance membrane permeability, as seen in fenoxycarb’s efficacy in disrupting insect development .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。